REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:19][CH3:20])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13]
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CC(=O)O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 17 hrs
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Duration
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17 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
|
Type
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WASH
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Details
|
The ethyl acetate solution was washed successively with distilled water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate-hexane (1:9 to 7:3
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CC(=O)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.55 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |